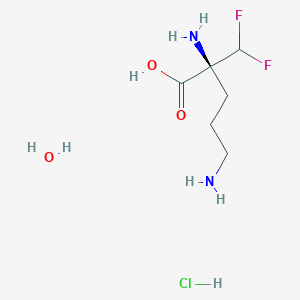

L-Eflornithine monohydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2,5-diamino-2-(difluoromethyl)pentanoic acid;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F2N2O2.ClH.H2O/c7-4(8)6(10,5(11)12)2-1-3-9;;/h4H,1-3,9-10H2,(H,11,12);1H;1H2/t6-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPAMFNRCFEGSD-QYCVXMPOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(F)F)(C(=O)O)N)CN.O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@](C(F)F)(C(=O)O)N)CN.O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClF2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69955-42-6 | |

| Record name | Eflornithine hydrochloride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069955426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EFLORNITHINE HYDROCHLORIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3O9BB413G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Core Differences: L-Eflornithine Monohydrochloride vs. DFMO - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eflornithine, a cornerstone in the inhibition of polyamine biosynthesis, has garnered significant attention for its therapeutic applications, ranging from trypanosomiasis and hirsutism to, more recently, neuroblastoma. The compound, chemically known as α-difluoromethylornithine, is often referred to by the abbreviation DFMO. However, a nuanced understanding of its stereochemistry and salt forms is critical for targeted drug development and precise experimental design. This technical guide elucidates the foundational differences between L-Eflornithine monohydrochloride and the commonly referenced DFMO, providing a comprehensive overview of their chemical, kinetic, and pharmacokinetic distinctions.

Foundational Differences: Stereochemistry and Salt Formulation

The primary distinction lies in their stereochemical composition and formulation. DFMO (α-difluoromethylornithine) typically refers to the racemic mixture of eflornithine, containing both the D- and L-enantiomers in equal proportions.[1][2] In contrast, This compound is the isolated, levorotatory stereoisomer of eflornithine, formulated as a monohydrochloride salt.[3][4]

This stereochemical difference is of paramount importance as the L-enantiomer exhibits significantly greater potency as an inhibitor of ornithine decarboxylase (ODC), the target enzyme.[5] The monohydrochloride salt form is utilized to enhance the stability and solubility of the active pharmaceutical ingredient.

Table 1: Chemical and Physical Properties

| Property | DFMO (Racemic Eflornithine) | This compound |

| Synonyms | α-difluoromethylornithine, Eflornithine | L-DFMO, L-α-difluoromethylornithine hydrochloride |

| Stereochemistry | Racemic mixture (D- and L-enantiomers) | Single L-enantiomer |

| Salt Form | Typically the free base or hydrochloride | Monohydrochloride |

| Molecular Formula | C₆H₁₂F₂N₂O₂ | C₆H₁₂F₂N₂O₂ · HCl |

| Molecular Weight | 182.17 g/mol | 218.63 g/mol |

Mechanism of Action: Enantioselective Inhibition of Ornithine Decarboxylase

Both DFMO and L-Eflornithine act as enzyme-activated, irreversible "suicide" inhibitors of ornithine decarboxylase (ODC).[6] ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines (e.g., putrescine, spermidine, and spermine), which are essential for cell proliferation and differentiation.[2] By inhibiting ODC, eflornithine depletes intracellular polyamine pools, leading to a cytostatic effect.[1]

The critical difference lies in the enantioselectivity of this inhibition. The L-enantiomer has a significantly higher affinity for the ODC active site compared to the D-enantiomer.

Table 2: Comparative ODC Inhibition Kinetics

| Parameter | D-Eflornithine | L-Eflornithine | DL-Eflornithine (DFMO) |

| Dissociation Constant (KD) | 28.3 ± 3.4 µM[5] | 1.3 ± 0.3 µM[5] | 2.2 ± 0.4 µM[5] |

| Inactivation Constant (kinact) | 0.25 ± 0.03 min⁻¹[5] | 0.15 ± 0.03 min⁻¹[5] | 0.15 ± 0.03 min⁻¹[5] |

| IC₅₀ (vs. L-ornithine) | ~7.5 µM[5] | Not explicitly stated, but implied to be lower than D- and DL-forms | Not explicitly stated |

IC₅₀ values for DFMO in neuroblastoma cell lines have been reported to range from 3.0 mM to 25.8 mM after 72 hours of treatment.

Pharmacokinetic Disparities

The stereochemistry of eflornithine profoundly impacts its pharmacokinetic profile, particularly its oral absorption and clearance. Studies in humans have demonstrated that the more potent L-enantiomer has lower oral bioavailability and is cleared more rapidly than the D-enantiomer.[7] This suggests a stereoselective absorption process.[7]

Table 3: Comparative Pharmacokinetics of Eflornithine Enantiomers in Humans (Oral Administration)

| Parameter | D-Eflornithine | L-Eflornithine |

| Relative Plasma Concentration | Higher | Lower (on average 52% of the D-enantiomer concentration)[7] |

| Oral Clearance | 8.23 L/h[7] | 17.4 L/h[7] |

| Oral Bioavailability (in rats) | 59% | 30% |

These pharmacokinetic differences are a critical consideration for dosing and route of administration in clinical settings. The lower systemic exposure of the more active L-enantiomer after oral administration of the racemic mixture may impact therapeutic efficacy.[7]

Signaling Pathways and Cellular Effects

Inhibition of ODC by eflornithine triggers a cascade of downstream cellular events, particularly in cancer cells that are dependent on polyamine metabolism. Key signaling pathways affected include:

-

MYCN and LIN28/Let-7 Axis: In neuroblastoma, DFMO has been shown to downregulate the expression of the oncogenic drivers MYCN and LIN28B.[8] This leads to an increase in the tumor-suppressive microRNA Let-7.

-

MAPK (ERK) Pathway: Some studies have indicated that DFMO can increase the phosphorylation of ERK.

-

Akt/PKB Pathway: DFMO treatment can also lead to the phosphorylation and activation of Akt/PKB, a pro-survival pathway. This may contribute to the cytostatic rather than cytotoxic effects of the drug in some cancer cells.[8]

dot

Caption: Signaling pathways affected by Eflornithine (DFMO and L-Eflornithine) through ODC inhibition.

Experimental Protocols

Determination of Ornithine Decarboxylase (ODC) Activity

Principle: ODC activity is measured by quantifying the release of ¹⁴CO₂ from L-[1-¹⁴C]-ornithine.

Methodology:

-

Enzyme Preparation: Prepare cell or tissue lysates in a suitable buffer containing protease inhibitors.

-

Reaction Mixture: In a sealed vial, combine the enzyme preparation with a reaction buffer containing pyridoxal-5'-phosphate (PLP), dithiothreitol (DTT), and L-[1-¹⁴C]-ornithine.

-

CO₂ Trapping: Place a filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide) in a center well suspended above the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by injecting an acid (e.g., trichloroacetic acid) into the reaction mixture.

-

Quantification: Remove the filter paper and measure the trapped ¹⁴CO₂ using liquid scintillation counting.

-

Data Analysis: Calculate ODC activity as picomoles of CO₂ released per milligram of protein per hour.

In Vitro Cytotoxicity Assay (e.g., MTT or DIMSCAN)

Principle: To determine the concentration of the drug that inhibits cell growth by 50% (IC₅₀).

Methodology:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound or DFMO for a specified duration (e.g., 72 hours). Include a vehicle-only control.

-

MTT Assay:

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

DIMSCAN Assay:

-

Add a fluorescent dye (e.g., fluorescein diacetate) that is taken up by viable cells.

-

Use a digital imaging system to quantify the fluorescence in each well.

-

-

Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC₅₀ value using non-linear regression analysis.

dot

Caption: Workflow for determining the in vitro cytotoxicity of L-Eflornithine and DFMO.

Western Blot Analysis for Protein Expression and Phosphorylation

Principle: To detect and quantify specific proteins (e.g., MYCN, LIN28B, p-ERK, p-Akt) in cell lysates.

Methodology:

-

Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-MYCN, anti-p-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The distinction between this compound and DFMO is not merely semantic; it represents a fundamental difference in stereochemical purity and formulation that has significant implications for potency, pharmacokinetics, and clinical application. L-Eflornithine is the more potent inhibitor of ODC, but its pharmacokinetic profile, particularly its lower oral bioavailability, presents challenges that must be considered in drug development. For researchers and clinicians, a clear understanding of these core differences is essential for the design of informative experiments and the development of effective therapeutic strategies that leverage the full potential of ODC inhibition.

References

- 1. Re-purposing drug DFMO in clinical trials for neuroblastoma – Blog about neuroblastoma research [neuroblastomablog.com]

- 2. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alpha-Difluoromethylornithine, an Irreversible Inhibitor of Polyamine Biosynthesis, as a Therapeutic Strategy against Hyperproliferative and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantiospecific Reassessment of the Pharmacokinetics and Pharmacodynamics of Oral Eflornithine against Late-Stage Trypanosoma brucei gambiense Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DFMO/eflornithine inhibits migration and invasion downstream of MYCN and involves p27Kip1 activity in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of L-Eflornithine Monohydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Eflornithine monohydrochloride, a derivative of the amino acid ornithine, is a significant active pharmaceutical ingredient (API) with established applications in the treatment of trypanosomiasis (sleeping sickness) and hirsutism. It functions as an irreversible inhibitor of ornithine decarboxylase (ODC), a critical enzyme in the biosynthesis of polyamines. This guide provides a comprehensive overview of the core chemical and physical properties of this compound, its mechanism of action, and detailed experimental protocols for its characterization.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for its formulation, delivery, and interaction with biological systems.

Table 1: Chemical and Physical Data of this compound

| Property | Value |

| Chemical Name | (2S)-2,5-diamino-2-(difluoromethyl)pentanoic acid hydrochloride |

| Molecular Formula | C₆H₁₃ClF₂N₂O₂ |

| Molecular Weight | 218.63 g/mol |

| CAS Number | 96020-91-6 (monohydrate) |

| Appearance | White to almost white crystalline powder |

| Melting Point | 183-184 °C |

| Solubility | Highly soluble in water (>10 mg/mL); slightly soluble in ethanol |

| pKa | 2.1 (carboxyl group), 9.8 (amino group) |

| LogP | -1.3 |

Mechanism of Action: Inhibition of Polyamine Biosynthesis

L-Eflornithine exerts its therapeutic effects by irreversibly inhibiting ornithine decarboxylase (ODC), the rate-limiting enzyme in the polyamine biosynthesis pathway. Polyamines, such as putrescine, spermidine, and spermine, are essential for cell proliferation and differentiation. By blocking ODC, L-Eflornithine depletes cellular polyamine levels, thereby arresting cell growth. This mechanism is particularly effective against rapidly proliferating cells, such as those in cancer and the hair follicle.

Caption: Inhibition of the Polyamine Biosynthesis Pathway by L-Eflornithine.

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of this compound are outlined below.

Melting Point Determination (USP <741>)

The melting point is a critical indicator of purity for crystalline solids.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2.5-3.5 mm.

-

Apparatus: A calibrated melting point apparatus compliant with USP standards is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is raised at a rate of approximately 10°C per minute until it is about 30°C below the expected melting point.

-

The heating rate is then slowed to 1-2°C per minute.

-

The temperature at which the substance begins to melt (onset) and the temperature at which it is completely liquid (clear point) are recorded to define the melting range.[1]

-

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a substance in a specific solvent.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of purified water in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and filtration through a 0.45 µm filter.

-

Analysis: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constants of ionizable groups in a molecule.

Methodology:

-

Solution Preparation: A standard solution of this compound (e.g., 0.01 M) is prepared in purified water. The ionic strength of the solution is typically maintained with a background electrolyte like 0.15 M KCl.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) for the acidic carboxyl group and a strong acid (e.g., 0.1 M HCl) for the basic amino group.

-

pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa values correspond to the pH at the half-equivalence points, which are identified as the inflection points in the first derivative of the titration curve.[3][4][5][6][7]

Ornithine Decarboxylase (ODC) Inhibition Assay

This assay quantifies the inhibitory effect of L-Eflornithine on ODC activity. A common method involves measuring the release of radiolabeled CO₂ from a labeled substrate.

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing a source of ODC enzyme (e.g., cell lysate), pyridoxal-5'-phosphate (PLP) cofactor, and a buffer (e.g., Tris-HCl).

-

Inhibitor Incubation: The enzyme preparation is pre-incubated with varying concentrations of this compound for a specified time.

-

Enzymatic Reaction: The reaction is initiated by adding L-[1-¹⁴C]ornithine. The reaction vials are sealed with a cap containing a filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide).

-

Reaction Termination: The reaction is stopped by the addition of an acid (e.g., citric acid).

-

Quantification: The trapped ¹⁴CO₂ on the filter paper is measured using a liquid scintillation counter. The ODC activity is calculated as the amount of ¹⁴CO₂ released per unit time per milligram of protein. The inhibitory effect of L-Eflornithine is determined by comparing the activity in the presence and absence of the inhibitor.[8][9]

Caption: Experimental Workflow for Assessing ODC Inhibition by L-Eflornithine.

Conclusion

This technical guide provides a detailed overview of the essential chemical and physical properties of this compound, a potent inhibitor of ornithine decarboxylase. The presented data and experimental protocols are fundamental for researchers and professionals involved in the development, formulation, and quality control of pharmaceuticals containing this active ingredient. A thorough understanding of these characteristics is paramount for ensuring the safety, efficacy, and quality of L-Eflornithine-based therapies.

References

- 1. thinksrs.com [thinksrs.com]

- 2. Determination and Validation of Eflornithine Hydrochloride by (Rp-Hplc) Reversed Phase High Performance Liquid Chromatography [sciepub.com]

- 3. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. juser.fz-juelich.de [juser.fz-juelich.de]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. youtube.com [youtube.com]

- 8. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

Early Clinical Trials of Eflornithine in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eflornithine, also known as α-difluoromethylornithine (DFMO), is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines.[1][2] Polyamines are essential for cell proliferation and differentiation, and their elevated levels are often associated with neoplastic transformation.[3][4] This has positioned ODC as a compelling target for cancer therapy.[3][4] This technical guide provides an in-depth overview of the early clinical trials of eflornithine in oncology, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.

Mechanism of Action: Inhibition of Polyamine Biosynthesis

Eflornithine acts as a "suicide inhibitor" by irreversibly binding to ODC, thereby preventing the conversion of ornithine to putrescine, the first and rate-limiting step in polyamine synthesis.[1] This depletion of polyamines, such as putrescine, spermidine, and spermine, leads to a cytostatic effect, inhibiting cell division and proliferation.[3][4] In certain cancer types, such as neuroblastoma with MYCN amplification, eflornithine's inhibition of ODC can restore the balance of the LIN28/Let-7 pathway, further suppressing tumor growth.[1][3]

Early Clinical Trials in Glioma

Eflornithine has been investigated in patients with high-grade gliomas, both as a monotherapy and in combination with other agents.[1]

Eflornithine Monotherapy and Combination with Mitoguazone

An early series of trials evaluated eflornithine alone and in combination with mitoguazone (MGBG), an inhibitor of S-adenosylmethionine decarboxylase, another enzyme in the polyamine pathway.[1][5]

Table 1: Efficacy of Eflornithine in Recurrent Gliomas [1][3][6]

| Treatment Arm | Tumor Type | Number of Evaluable Patients | Antitumor Activity (PR + MR + SD) | Median Time to Progression (TTP) |

| Eflornithine Monotherapy | Anaplastic Glioma | 44 | 45% | 49 weeks |

| Glioblastoma Multiforme | 36 | 17% | 32 weeks | |

| Eflornithine + Mitoguazone | Anaplastic Glioma | 19 | 74% (21% Response, 53% Stable Disease) | Not Reported |

PR: Partial Response, MR: Minor Response, SD: Stable Disease

-

Patient Population: Patients with recurrent or progressive glioblastoma multiforme or anaplastic gliomas.

-

Treatment Regimen:

-

Year 1: Eflornithine 3.6 g/m² orally every 8 hours on days 1-14, 22-35, and 43-56. Cycles were repeated every 63 days.

-

Year 2: Eflornithine on days 1-14, 29-42, and 57-70, with 84 days between cycles.

-

-

Response Evaluation: Changes in the size of contrast-enhanced neuroimages.

The combination arm of eflornithine and mitoguazone was halted prematurely due to lethal hepatic necrosis in two patients.[3][6]

Eflornithine in Combination with PCV Chemotherapy

A significant phase III randomized trial (T92-0114) investigated the addition of eflornithine to the PCV (procarbazine, lomustine, and vincristine) regimen in patients with anaplastic gliomas following radiation therapy.[7]

Table 2: Efficacy of Eflornithine + PCV vs. PCV Alone in Anaplastic Gliomas [7]

| Outcome | Eflornithine + PCV (n=114) | PCV Alone (n=114) | Hazard Ratio (95% CI) | p-value |

| Median Progression-Free Survival | 71.1 months | 37.5 months | Not Reported | 0.13 |

| Median Overall Survival | 75.8 months | 61.1 months | 0.74 (0.5 - 1.08) | 0.12 |

While the overall survival difference did not reach statistical significance over the entire follow-up, a benefit was observed in the first two years of the study.[7]

-

Patient Population: Patients with anaplastic gliomas who had completed conventional radiation therapy.

-

Treatment Arms:

-

Eflornithine + PCV: Eflornithine 3 g/m² orally every 8 hours for 14 days before and 4 weeks after lomustine administration, in addition to the standard PCV regimen.

-

PCV Alone: Standard PCV regimen.

-

-

Endpoints: The primary endpoint was overall survival, with progression-free survival as a key secondary endpoint.

References

- 1. Clinical importance of eflornithine (α-difluoromethylornithine) for the treatment of malignant gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hra.nhs.uk [hra.nhs.uk]

- 3. Treatment of recurrent gliomas with eflornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ANBL0032: Clinical Trial Information: Find a Clinical Trial: Clinical Trials: Patient Info & Clinical Trials: Indiana University Melvin and Bren Simon Comprehensive Cancer Center: Indiana University [cancer.iu.edu]

- 5. Phase I-II study of eflornithine and mitoguazone combined in the treatment of recurrent primary brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

L-Eflornithine Monohydrochloride for African Sleeping Sickness Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-eflornithine monohydrochloride, a critical agent in the research and treatment of Human African Trypanosomiasis (HAT), commonly known as African sleeping sickness. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes essential pathways and workflows to support ongoing research and drug development efforts.

Core Concepts: Mechanism of Action

L-eflornithine is a specific, enzyme-activated, irreversible inhibitor of ornithine decarboxylase (ODC).[1][2] ODC is the rate-limiting enzyme in the biosynthesis of polyamines, such as putrescine, spermidine, and spermine.[1][2] These polyamines are essential for cell growth, proliferation, and differentiation in eukaryotes, including the causative agent of African sleeping sickness, Trypanosoma brucei.[1][2] By inhibiting ODC, eflornithine depletes the parasite's polyamine stores, leading to a cytostatic effect and ultimately parasite death. A critical factor in the efficacy of eflornithine against T. b. gambiense is the slow turnover rate of the parasite's ODC, which makes it particularly vulnerable to irreversible inhibition.

The following diagram illustrates the signaling pathway of polyamine biosynthesis and the inhibitory action of L-eflornithine.

Caption: L-Eflornithine irreversibly inhibits ornithine decarboxylase.

Quantitative Data Summary

In Vitro Efficacy

The following table summarizes the 50% inhibitory concentration (IC50) values of L-eflornithine, D-eflornithine, and the racemic mixture against various strains of Trypanosoma brucei gambiense.

| Compound | T.b. gambiense Strain | IC50 (µM) [95% CI] | Reference |

| L-Eflornithine | STIB930 | 4.1 [3.1, 5.0] | [3] |

| K03048 | 8.9 [7.0, 11] | [3] | |

| 130R | 7.7 [6.8, 8.5] | [3] | |

| Combined Strains | 5.5 [4.5, 6.6] | [3] | |

| D-Eflornithine | STIB930 | 39[4][5] | [3] |

| K03048 | 73[6][7] | [3] | |

| 130R | 76[8][9] | [3] | |

| Combined Strains | 50[10][11] | [3] | |

| Racemic Eflornithine | STIB930 | 6.4 [5.2, 7.7] | [3] |

| K03048 | 17 | [3] | |

| 130R | 14 | [3] | |

| Combined Strains | 9.1 [8.1, 10] | [3] |

Pharmacokinetic Parameters in Humans

This table presents key pharmacokinetic parameters for L- and D-eflornithine following oral administration of the racemic mixture to patients with late-stage African trypanosomiasis.

| Parameter | L-Eflornithine | D-Eflornithine | Reference |

| Oral Clearance (liters/h) | 17.4 [15.5, 19.3] | 8.23 [7.36, 9.10] | |

| Oral Bioavailability | ~32-40% | ~59-62% | |

| Plasma Concentration Ratio (L-/D-) | 52% [51, 54%] | - |

Clinical Trial Efficacy (Late-Stage HAT)

The following table summarizes the cure rates from clinical trials of eflornithine monotherapy and Nifurtimox-Eflornithine Combination Therapy (NECT).

| Treatment | Trial Population | Cure Rate (%) | Reference |

| Eflornithine Monotherapy | Intent-to-Treat (ITT) | 88.9 | |

| Per-Protocol (PP) | 88.5 | ||

| NECT | Intent-to-Treat (ITT) | 90.9 | |

| Per-Protocol (PP) | 90.6 | ||

| NECT | Field Study | 94.1 |

Experimental Protocols

In Vitro Drug Susceptibility Testing: Alamar Blue Assay

This protocol is a synthesized methodology for determining the in vitro susceptibility of T. b. brucei to eflornithine using the Alamar Blue assay.

Caption: Workflow for Alamar Blue-based drug susceptibility testing.

Methodology:

-

Cell Culture: Maintain Trypanosoma brucei brucei bloodstream form strain 427 in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.

-

Plate Preparation: In a 384-well plate, prepare serial dilutions of L-eflornithine in HMI-9 medium. Include wells with medium only (negative control) and cells without the drug (positive control).

-

Cell Seeding: Add a suspension of T. b. brucei to each well to achieve a final concentration of approximately 2,000 cells/mL.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 atmosphere.

-

Alamar Blue Addition: Add Alamar Blue reagent to each well to a final concentration of 10% (v/v).

-

Final Incubation: Incubate the plates for an additional 4 to 24 hours.

-

Fluorescence Reading: Measure the fluorescence of each well using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis: Correct for background fluorescence using the negative control wells. Calculate the percentage of inhibition for each drug concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Quantification of Eflornithine in Biological Samples by HPLC

This protocol outlines a representative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of eflornithine in plasma.

Methodology:

-

Sample Preparation:

-

To a plasma sample, add an internal standard (e.g., norvaline).

-

Deproteinize the sample by adding ice-cold 80% ethanol and centrifuging.

-

Evaporate the supernatant to dryness under vacuum.

-

Reconstitute the residue in a basic solution.

-

-

Derivatization (Pre-column):

-

Add a derivatizing agent (e.g., dansyl chloride in acetone) to the reconstituted sample.

-

Incubate at room temperature in the dark to allow the reaction to complete.

-

-

HPLC Analysis:

-

Column: C8 or C18 column (e.g., BDS Hypersil 5µ C18, 150 x 4.6 mm).

-

Mobile Phase: A gradient of an appropriate buffer (e.g., 10 mM acetate buffer, pH 4) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 0.8-1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm or 290 nm) or fluorescence detection if a fluorescent derivatizing agent is used.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of eflornithine.

-

Determine the concentration of eflornithine in the samples by comparing their peak areas (or peak area ratios to the internal standard) to the calibration curve.

-

Ornithine Decarboxylase (ODC) Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of compounds like eflornithine on ODC in vitro using a radiolabeling technique.[3]

Methodology:

-

Enzyme Preparation: Purify ODC from a suitable source (e.g., recombinant expression or tissue homogenates).

-

Inhibitor Incubation: Incubate the purified ODC with varying concentrations of L-eflornithine for a defined period (e.g., 30 minutes) at room temperature in a suitable buffer (e.g., 25 mM Tris, 0.1 mM EDTA).

-

Enzymatic Reaction:

-

Initiate the reaction by adding an assay mix containing L-ornithine, the cofactor pyridoxal-5-phosphate (PLP), and a radiolabeled substrate, [1-¹⁴C]-L-ornithine.[3]

-

The reaction is carried out in a sealed vial containing a paper disc impregnated with a CO2 trapping agent (e.g., hyamine or sodium hydroxide).[3]

-

-

Reaction Termination and CO2 Trapping:

-

Radioactivity Measurement:

-

Transfer the paper disc to a scintillation vial containing scintillation fluid.

-

Measure the radioactivity (disintegrations per minute) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific activity of ODC (nmol CO2 released/min/mg protein).

-

Determine the percentage of inhibition for each concentration of L-eflornithine and calculate the IC50 value.

-

Clinical Trial Workflow

The following diagram provides a logical overview of a typical clinical trial for a new treatment for late-stage African sleeping sickness, such as the NECT trials.

Caption: A typical workflow for a late-stage HAT clinical trial.

This guide provides a foundational resource for researchers engaged in the study of L-eflornithine for African sleeping sickness. The presented data and protocols are intended to facilitate experimental design and interpretation, ultimately contributing to the advancement of therapeutic strategies for this neglected tropical disease.

References

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 7. Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 10. High-pressure liquid chromatographic analysis of eflornithine in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination and Validation of Eflornithine Hydrochloride by (Rp-Hplc) Reversed Phase High Performance Liquid Chromatography [pubs.sciepub.com]

The Inhibition of Ornithine Decarboxylase by L-Eflornithine Monohydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Eflornithine, an ornithine analogue, is a potent and specific irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines. By depleting intracellular polyamines such as putrescine, spermidine, and spermine, L-eflornithine effectively curtails cell proliferation and growth. This mechanism of action has established its therapeutic value in treating conditions characterized by rapid cell division, including West African sleeping sickness (trypanosomiasis) and hirsutism.[1][2] This technical guide provides an in-depth overview of the mechanism of ODC inhibition by L-eflornithine, quantitative data on its inhibitory activity, and detailed protocols for key experimental assays.

Introduction: The Role of Ornithine Decarboxylase and Polyamines

Ornithine decarboxylase (ODC) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of ornithine to putrescine. This is the initial and rate-limiting step in the biosynthesis of polyamines.[1][2] Polyamines are ubiquitous polycationic molecules essential for a multitude of cellular processes, including:

-

Cell growth and proliferation: Polyamines are critically involved in DNA replication, transcription, and translation.[3]

-

Differentiation: They play a role in modulating cell differentiation processes.

-

Apoptosis: Polyamines can influence programmed cell death pathways.

Elevated ODC activity and consequently increased polyamine levels are frequently associated with pathological conditions involving rapid cell proliferation, such as cancer and parasitic infections.[3] This makes ODC a prime target for therapeutic intervention.

Mechanism of Action: Irreversible Inhibition by L-Eflornithine

L-Eflornithine (α-difluoromethylornithine or DFMO) is a mechanism-based inhibitor, also known as a "suicide inhibitor," of ODC.[1][2] Its inhibitory action is highly specific and irreversible. The process unfolds as follows:

-

Competitive Binding: L-Eflornithine, being structurally similar to the natural substrate ornithine, binds to the active site of ODC.[2]

-

Enzyme-Catalyzed Activation: The ODC enzyme initiates its catalytic cycle on L-eflornithine, mistaking it for ornithine. This involves the formation of a Schiff base with the PLP cofactor.[2]

-

Irreversible Covalent Bonding: Following decarboxylation, the difluoromethyl group of L-eflornithine becomes chemically reactive. This reactive intermediate then forms a covalent bond with a critical cysteine residue (Cys-360) in the active site of the enzyme.[4]

-

Enzyme Inactivation: This covalent modification permanently inactivates the ODC enzyme, preventing it from processing further ornithine molecules.[1][2]

The following diagram illustrates the logical relationship of this irreversible inhibition:

Caption: Logical flow of L-Eflornithine's mechanism-based inhibition of ODC.

Signaling Pathway: The Polyamine Biosynthesis Pathway

L-Eflornithine exerts its effect by disrupting the polyamine biosynthesis pathway. This pathway is a critical metabolic route for the production of polyamines essential for cellular functions.

Caption: The polyamine biosynthesis pathway and the point of inhibition by L-Eflornithine.

Quantitative Data on ODC Inhibition

The inhibitory potency of L-eflornithine and its enantiomers against human ODC has been quantified through various kinetic parameters. The following tables summarize key data from published studies.

Table 1: Inhibitor Dissociation and Inactivation Constants for Human ODC [5]

| Inhibitor | Dissociation Constant (KD) (μM) | Inactivation Constant (kinact) (min-1) |

| L-Eflornithine | 1.3 ± 0.3 | 0.15 ± 0.03 |

| D-Eflornithine | 28.3 ± 3.4 | 0.25 ± 0.03 |

| D/L-Eflornithine (racemic) | 2.2 ± 0.4 | 0.15 ± 0.03 |

Data are presented as mean ± SEM.

Table 2: IC50 Values for ODC Inhibition [5][6]

| Inhibitor | Target Organism/Cell Line | IC50 (μM) |

| L-Eflornithine | T.b. gambiense | 5.5 |

| D-Eflornithine | Human ODC | ~7.5 |

| D-Eflornithine | T.b. gambiense | 49.6 |

Experimental Protocols

Accurate assessment of ODC activity and its inhibition is crucial for research and drug development. Below are detailed protocols for key in vitro and cell-based assays.

In Vitro Ornithine Decarboxylase Activity Assay (Radiolabeling Method)

This is a widely used and sensitive method to determine ODC activity by measuring the release of 14CO2 from L-[1-14C]ornithine.[7][8][9]

Materials:

-

Purified ODC enzyme or cell/tissue lysate

-

L-[1-14C]ornithine

-

Assay Buffer: e.g., 25 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 2.5 mM DTT

-

Pyridoxal-5-phosphate (PLP) solution

-

L-ornithine (unlabeled)

-

L-Eflornithine monohydrochloride or other inhibitors

-

Stopping Solution: e.g., 2 M Citric Acid or 5 M Sulfuric Acid

-

CO2 Trapping Agent: e.g., 0.1 M NaOH or Hyamine hydroxide

-

Scintillation vials and scintillation fluid

-

Filter paper discs

Workflow Diagram:

Caption: Experimental workflow for the in vitro radiolabeling ODC activity assay.

Procedure:

-

Preparation:

-

Prepare the assay buffer and keep it on ice.

-

Prepare stock solutions of L-ornithine, PLP, and the inhibitor (L-Eflornithine) in the appropriate solvent.

-

Dilute the purified ODC enzyme or cell/tissue lysate to the desired concentration in the assay buffer.

-

-

Inhibitor Incubation:

-

In a microcentrifuge tube, add the ODC enzyme preparation.

-

Add varying concentrations of L-Eflornithine or the vehicle control.

-

Incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

-

Enzymatic Reaction:

-

Prepare a substrate mix containing the assay buffer, L-[1-14C]ornithine, unlabeled L-ornithine, and PLP.

-

Place a filter paper disc saturated with the CO2 trapping agent in the cap of the microcentrifuge tube or in a center well.

-

Initiate the reaction by adding the substrate mix to the enzyme-inhibitor mixture.

-

Seal the tubes tightly and incubate at 37°C for a specified period (e.g., 30-60 minutes).

-

-

Stopping the Reaction and Trapping CO2:

-

Stop the reaction by injecting the stopping solution through the cap without opening the tube.

-

Continue to incubate the tubes at 37°C for an additional 30-60 minutes to ensure complete trapping of the released 14CO2.

-

-

Measurement:

-

Carefully remove the filter paper disc and place it in a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Calculate the ODC activity as picomoles or nanomoles of CO2 released per minute per milligram of protein.

-

Cell-Based Ornithine Decarboxylase Activity Assay

This assay measures ODC activity within intact or lysed cells, providing a more physiologically relevant context.

Materials:

-

Cell culture medium and supplements

-

Cultured cells (e.g., cancer cell lines)

-

This compound

-

Lysis Buffer: e.g., 25 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 2.5 mM DTT, protease inhibitors

-

Reagents for the radiolabeling assay as described in section 5.1.

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a suitable density and allow them to adhere and grow.

-

Treat the cells with various concentrations of L-Eflornithine or vehicle control for the desired duration.

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding ice-cold lysis buffer and scraping the cells.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

-

ODC Activity Measurement:

-

Use the cell lysate as the enzyme source in the in vitro radiolabeling ODC activity assay described in section 5.1.

-

Normalize the ODC activity to the protein concentration of the lysate.

-

Conclusion

This compound is a well-characterized, potent, and irreversible inhibitor of ornithine decarboxylase. Its mechanism of action, which involves the targeted disruption of the polyamine biosynthesis pathway, provides a strong rationale for its therapeutic applications. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are investigating the role of ODC and the effects of its inhibition. The continued study of ODC inhibitors like L-eflornithine holds promise for the development of new therapeutic strategies for a range of proliferative diseases.

References

- 1. HPLC determination of ornithine decarboxylase(ODC) activity with ...: Ingenta Connect [ingentaconnect.com]

- 2. researchgate.net [researchgate.net]

- 3. Intact epidermal cell assay for ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simple and rapid enzymatic assay of ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cloud-clone.us [cloud-clone.us]

- 6. A 4-month, open-label study evaluating the efficacy of eflornithine 11.5% cream in the treatment of unwanted facial hair in women using TrichoScan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 8. ora.ox.ac.uk [ora.ox.ac.uk]

- 9. researchgate.net [researchgate.net]

L-Eflornithine Monohydrochloride and Its Role in Polyamine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of L-Eflornithine monohydrochloride, an irreversible inhibitor of ornithine decarboxylase (ODC), and its critical role in the modulation of polyamine synthesis pathways. Polyamines, including putrescine, spermidine, and spermine, are essential polycationic molecules vital for cell growth, differentiation, and proliferation. Dysregulation of polyamine metabolism is a hallmark of various pathological conditions, most notably cancer. L-Eflornithine's mechanism-based inhibition of ODC, the rate-limiting enzyme in polyamine biosynthesis, leads to the depletion of downstream polyamines, thereby exerting cytostatic effects. This document details the mechanism of action of L-Eflornithine, presents quantitative data on its effects on polyamine levels, outlines detailed experimental protocols for the analysis of ODC activity and polyamine concentrations, and provides visual representations of the involved biochemical pathways and experimental workflows.

Introduction to Polyamines and Their Synthesis

Polyamines are aliphatic polycations that are ubiquitously found in all living cells and play a crucial role in a myriad of cellular processes.[1] At physiological pH, they are fully protonated, allowing them to interact with negatively charged macromolecules such as DNA, RNA, and proteins. These interactions are fundamental to the regulation of gene expression, translation, cell cycle progression, and apoptosis.[2] The three major polyamines in mammalian cells are putrescine, spermidine, and spermine. Their intracellular concentrations are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.[3]

The biosynthesis of polyamines is a highly regulated process, with ornithine decarboxylase (ODC) acting as the first and rate-limiting enzyme.[4] ODC catalyzes the conversion of ornithine to putrescine. Subsequently, spermidine synthase and spermine synthase catalyze the addition of aminopropyl groups, derived from decarboxylated S-adenosylmethionine (dcSAM), to produce spermidine and spermine, respectively. Given the critical role of polyamines in cell proliferation, the polyamine synthesis pathway has emerged as a key target for therapeutic intervention, particularly in oncology.[4]

This compound: Mechanism of Action

This compound (α-difluoromethylornithine or DFMO) is a structural analog of ornithine and acts as an enzyme-activated, irreversible inhibitor of ornithine decarboxylase.[4] Its mechanism of action is a classic example of "suicide inhibition." L-Eflornithine binds to the active site of ODC and is decarboxylated in a manner similar to the natural substrate, ornithine. This process, however, generates a reactive intermediate that covalently binds to a nucleophilic residue in the active site of the enzyme, leading to its irreversible inactivation.[5]

The inactivation of ODC by L-Eflornithine leads to a significant reduction in the intracellular concentration of putrescine and, consequently, spermidine.[6] This depletion of polyamines disrupts the cellular processes that are dependent on them, leading to a cytostatic effect, characterized by the inhibition of cell proliferation and cell cycle arrest, typically in the G1 phase.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. Polyamine Inhibition with DFMO: Shifting the Paradigm in Neuroblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyamine Depletion by D, L-alpha-difluoromethylornithine Inhibits Ewing Sarcoma Metastasis by Inducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Altered cell cycle phase distributions in cultured human carcinoma cells partially depleted of polyamines by treatment with difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of L-Eflornithine Monohydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Eflornithine monohydrochloride, the L-isomer of eflornithine (α-difluoromethylornithine or DFMO), is a potent and irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. Polyamines are essential for cell proliferation and differentiation, and their dysregulation is a hallmark of cancer. By depleting intracellular polyamine pools, L-Eflornithine exhibits cytostatic and, in some cases, cytotoxic effects on cancer cells. This technical guide provides an in-depth overview of the in vitro cytotoxicity of this compound, consolidating key quantitative data, detailing experimental protocols for its assessment, and visualizing the underlying molecular pathways.

Mechanism of Action

L-Eflornithine acts as a "suicide inhibitor" of ornithine decarboxylase. It binds to the active site of ODC and is decarboxylated, forming a reactive intermediate that covalently bonds with a cysteine residue in the enzyme, leading to its irreversible inactivation. This blockade of ODC leads to the depletion of intracellular polyamines, primarily putrescine and spermidine. The reduction in polyamine levels disrupts critical cellular processes, including DNA and RNA synthesis, cell cycle progression, and ultimately, can trigger programmed cell death (apoptosis).

Quantitative Cytotoxicity Data

The in vitro cytotoxic and cytostatic effects of L-Eflornithine and its racemic mixture (DFMO) have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. The following tables summarize reported IC50 values.

Table 1: In Vitro IC50 Values of L-Eflornithine and Racemic DFMO in Various Cell Lines

| Compound | Cell Line | Cancer Type | IC50 | Incubation Time | Assay | Reference |

| L-Eflornithine | T.b. gambiense (STIB930, K03048, 130R strains combined) | Trypanosomiasis | 5.5 µM | Not Specified | AlamarBlue | [1] |

| Racemic DFMO | T.b. gambiense (STIB930, K03048, 130R strains combined) | Trypanosomiasis | 9.1 µM | Not Specified | AlamarBlue | [1] |

| Racemic DFMO | BE(2)-C | Neuroblastoma | 3.0 mM | 72 hours | Calcein AM | [2][3] |

| Racemic DFMO | SMS-KCNR | Neuroblastoma | 10.6 mM | 72 hours | Calcein AM | [2][3] |

| Racemic DFMO | CHLA-90 | Neuroblastoma | 25.8 mM | 72 hours | Calcein AM | [2] |

| Racemic DFMO | HCT116 | Colon Carcinoma | ~1 mM (Pre-treatment for 4 days) | Not Specified | Not Specified | [4] |

| Racemic DFMO | SKOV-3 | Ovarian Cancer | Dose-dependent inhibition (0-100 µM) | 48 hours | PrestoBlue | [5] |

| Racemic DFMO | A2780 | Ovarian Cancer | Dose-dependent inhibition | Not Specified | PrestoBlue | [5] |

| Racemic DFMO | Human Adenocarcinoma Cell Lines (HuTu-80, HT-29, etc.) | Adenocarcinoma | 0.1 - 5.0 mM | Not Specified | Not Specified | [6] |

Table 2: Comparative Inhibitory Activity of Eflornithine Enantiomers on Purified Human Ornithine Decarboxylase

| Compound | Parameter | Value | Reference |

| L-Eflornithine | K(D) | 1.3 ± 0.3 µM | [7] |

| D-Eflornithine | K(D) | 28.3 ± 3.4 µM | [7] |

| Racemic DFMO | K(D) | 2.2 ± 0.4 µM | [7] |

| L-Eflornithine | K(inact) | 0.15 ± 0.03 min⁻¹ | [7] |

| D-Eflornithine | K(inact) | 0.25 ± 0.03 min⁻¹ | [7] |

| Racemic DFMO | K(inact) | 0.15 ± 0.03 min⁻¹ | [7] |

| Racemic DFMO | IC50 (vs. purified human ODC) | 252 µM | [8][9] |

Experimental Protocols

Ornithine Decarboxylase (ODC) Activity Assay

This assay measures the enzymatic activity of ODC, the direct target of L-Eflornithine.

Principle: The most common method measures the release of ¹⁴CO₂ from L-[1-¹⁴C]-ornithine. The radiolabeled CO₂ is trapped and quantified by liquid scintillation counting.

Materials:

-

Cell or tissue lysates

-

L-[1-¹⁴C]-ornithine

-

Assay buffer (e.g., Tris-HCl with DTT and pyridoxal-5'-phosphate)

-

Scintillation vials

-

CO₂ trapping agent (e.g., hyamine hydroxide)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare cell or tissue lysates in a suitable lysis buffer.

-

In a sealed reaction vessel, add the lysate to the assay buffer.

-

Initiate the reaction by adding L-[1-¹⁴C]-ornithine.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an acid (e.g., trichloroacetic acid).

-

The released ¹⁴CO₂ is trapped by a filter paper soaked in a CO₂ trapping agent placed in a center well within the reaction vessel.

-

Transfer the filter paper to a scintillation vial containing scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Normalize the results to the total protein concentration of the lysate.

Cell Viability and Cytotoxicity Assays

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

96-well cell culture plates

-

This compound stock solution

-

Cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for the desired duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.

Materials:

-

96-well cell culture plates

-

This compound stock solution

-

Cell culture medium

-

LDH assay kit (containing substrate, cofactor, and dye solutions)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

-

Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).

-

After the incubation period, carefully collect the cell culture supernatant.

-

Transfer the supernatant to a new 96-well plate.

-

Add the LDH reaction mixture from the kit to each well.

-

Incubate at room temperature for the time specified in the kit instructions, protected from light.

-

Measure the absorbance at the recommended wavelength (usually around 490 nm).

-

Calculate the percentage of cytotoxicity based on the LDH release from treated cells relative to the maximum release control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

-

This compound stock solution

-

Cell culture medium

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Binding buffer

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells (including any floating cells) and wash with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate at room temperature in the dark for 15 minutes.

-

Analyze the samples by flow cytometry.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (viable cells)

-

Annexin V+ / PI- (early apoptotic cells)

-

Annexin V+ / PI+ (late apoptotic/necrotic cells)

-

Annexin V- / PI+ (necrotic cells)

-

Visualization of Pathways and Workflows

Signaling Pathway of L-Eflornithine-Induced Apoptosis

Caption: Signaling pathway of apoptosis induced by polyamine depletion.

Experimental Workflow for In Vitro Cytotoxicity Assessment

Caption: General workflow for assessing in vitro cytotoxicity.

Conclusion

This compound demonstrates significant in vitro activity against various cell types, primarily through the inhibition of ornithine decarboxylase and subsequent polyamine depletion. This leads to cytostatic effects and, in many cancer cell lines, the induction of apoptosis via the intrinsic mitochondrial pathway. The provided data and protocols offer a comprehensive resource for researchers investigating the cytotoxic potential of L-Eflornithine. Further research is warranted to expand the library of IC50 values across a broader range of cancer cell lines to better understand its therapeutic potential.

References

- 1. Enantiospecific antitrypanosomal in vitro activity of eflornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. Effects of difluoromethylornithine on proliferation, polyamine content and plating efficiency of cultured human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Allicin, a Potent New Ornithine Decarboxylase Inhibitor in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Allicin, a Potent New Ornithine Decarboxylase Inhibitor in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: L-Eflornithine Monohydrochloride In Vitro Assays for Cancer Cells

Introduction

L-Eflornithine, also known as α-difluoromethylornithine (DFMO), is a selective, irreversible inhibitor of the enzyme ornithine decarboxylase (ODC).[1][2] ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines, which are small polycations essential for cell growth, differentiation, and proliferation.[3][4] In many types of cancer, the expression and activity of ODC are significantly upregulated, often driven by oncogenes such as MYC.[5][6][7] This leads to elevated polyamine levels that support rapid tumor growth.[8] By inhibiting ODC, L-Eflornithine depletes intracellular polyamine pools, leading to cytostatic and, in some cases, cytotoxic effects on cancer cells, making it a key target for cancer therapy and chemoprevention.[8][9][10] These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro efficacy of L-Eflornithine against various cancer cell lines.

Mechanism of Action: Inhibition of Polyamine Biosynthesis

L-Eflornithine acts as a "suicide inhibitor" by irreversibly binding to the active site of ODC.[2] This action blocks the conversion of ornithine to putrescine, the initial step in the synthesis of polyamines like spermidine and spermine.[1] The depletion of these polyamines disrupts numerous cellular processes vital for cancer cell survival, including DNA stabilization, protein synthesis, and cell cycle progression, ultimately inhibiting tumor growth.[1][11]

Quantitative Data Summary

The sensitivity of cancer cells to L-Eflornithine can vary significantly depending on the cell line and its underlying genetic makeup, such as MYCN amplification status.[9] The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this sensitivity. Below is a summary of reported IC50 values for L-Eflornithine (DFMO) in various human cancer cell lines.

| Cancer Type | Cell Line | IC50 Value (mM) | Citation |

| Neuroblastoma | BE(2)-C | 3.0 | [12] |

| Neuroblastoma | SMS-KCNR | 10.6 | [12] |

| Neuroblastoma | CHLA90 | 25.8 | [12] |

| Colon Cancer | HCT116 | ~0.0075 (for D-DFMO) | [13] |

| Cervical Cancer | Ca Ski | 0.00118 | [14] |

| Breast Cancer | MDA-MB-231 | 0.0506 | [14] |

Experimental Protocols

The following protocols provide detailed methodologies for evaluating the in vitro effects of L-Eflornithine on cancer cells.

Protocol 1: Cell Viability Assay (MTT-Based)

This protocol determines the effect of L-Eflornithine on cancer cell metabolic activity, which is an indicator of cell viability and proliferation.

A. Materials

-

Selected cancer cell line(s)

-

Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin)

-

L-Eflornithine monohydrochloride (powder)

-

Sterile, nuclease-free water or PBS for drug dissolution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization Buffer

-

Sterile 96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

B. Procedure

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Drug Preparation: Prepare a 100 mM stock solution of L-Eflornithine in sterile water.[2] Further dilute this stock in complete growth medium to create a range of working concentrations (e.g., from 0.1 mM to 50 mM).

-

Treatment: After 24 hours, remove the medium from the wells and add 100 µL of medium containing the various concentrations of L-Eflornithine. Include wells with medium only (blank) and cells with drug-free medium (negative control).

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2. This duration is commonly used for IC50 determination.[12][14]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

A. Materials

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Sterile 6-well cell culture plates

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

B. Procedure

-

Cell Seeding and Treatment: Seed 2x10^5 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with L-Eflornithine at concentrations around the predetermined IC50 value for 48-72 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.

-

Staining: Discard the supernatant and wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

-

Analysis: Quantify the percentage of cells in each quadrant:

-

Lower-Left (Annexin V-/PI-): Live cells

-

Lower-Right (Annexin V+/PI-): Early apoptotic cells

-

Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-Left (Annexin V-/PI+): Necrotic cells

-

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution (G1, S, G2/M) by flow cytometry. Inhibition of polyamine synthesis can induce cell cycle arrest, often in the G1 phase.[9]

A. Materials

-

Propidium Iodide (PI) Staining Solution (containing PI and RNase A in PBS)

-

Ice-cold 70% ethanol

-

Sterile 6-well cell culture plates

-

Flow cytometer

B. Procedure

-

Cell Seeding and Treatment: Follow step 1 from the apoptosis assay protocol.

-

Cell Harvesting: Harvest cells as described in the apoptosis protocol (step 2).

-

Fixation: Wash the cell pellet with cold PBS and resuspend in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI Staining Solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples using a flow cytometer.

-

Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to untreated controls.

References

- 1. Product Candidate — Orbus Therapeutics [orbustherapeutics.com]

- 2. Eflornithine for treatment of high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of ornithine decarboxylase in epidermal tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of ornithine decarboxylase activity as a marker for tumor growth rate in malignant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ornithine decarboxylase and its role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Preventing Cancer by Inhibiting Ornithine Decarboxylase: A Comparative Perspective on Synthetic vs. Natural Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. DFMO/eflornithine inhibits migration and invasion downstream of MYCN and involves p27Kip1 activity in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Eflornithine (DFMO) prevents progression of pancreatic cancer by modulating ornithine decarboxylase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Polyamines in Cancer: Mechanisms, Metabolic Targets, and Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N-ω-chloroacetyl-L-ornithine has in-vitro activity against cancer cell lines and in-vivo activity against ascitic and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the IC50 of L-Eflornithine Monohydrochloride in Neuroblastoma Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Eflornithine, an irreversible inhibitor of ornithine decarboxylase (ODC), has demonstrated significant therapeutic potential in the treatment of high-risk neuroblastoma. A critical parameter for characterizing its in vitro efficacy is the half-maximal inhibitory concentration (IC50), which quantifies the drug's potency in inhibiting cancer cell growth. This document provides detailed application notes and experimental protocols for determining the IC50 of L-Eflornithine monohydrochloride in various neuroblastoma cell lines. It includes a summary of reported IC50 values, a comprehensive experimental workflow, and a description of the underlying signaling pathway.

Introduction

Neuroblastoma, a common pediatric cancer, is often characterized by the amplification of the MYCN oncogene. MYCN drives tumor progression by, in part, upregulating the expression of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. Polyamines are essential for cell proliferation and differentiation, and their elevated levels are associated with cancer growth. L-Eflornithine (α-difluoromethylornithine or DFMO) is a specific and irreversible inhibitor of ODC, functioning as a "suicide inhibitor" by covalently binding to the enzyme.[1] This inhibition depletes intracellular polyamine pools, leading to a cytostatic effect on neuroblastoma cells and has been a promising strategy in clinical trials, particularly as a maintenance therapy.[2][3] The determination of IC50 values is a fundamental step in the preclinical evaluation of L-Eflornithine, enabling the comparison of its activity across different neuroblastoma cell lines and providing a basis for further mechanistic studies.

Data Presentation: IC50 Values of L-Eflornithine in Neuroblastoma Cell Lines

The following table summarizes the reported IC50 values for L-Eflornithine (DFMO) in various human neuroblastoma cell lines after 72 hours of treatment. These values highlight the differential sensitivity of neuroblastoma cell lines to ODC inhibition.

| Cell Line | IC50 (mM) | Notes | Reference |

| BE(2)-C | 3.0 | High LIN28B/MYCN expression, most sensitive of the three tested. | [1][4] |

| SMS-KCNR | 10.6 | Moderate sensitivity. | [1][4] |

| CHLA90 | 25.8 | Least sensitive of the three tested. | [1][4] |

| Various NB cell lines | 20.76 - 33.3 | Range of IC50 values observed across multiple neuroblastoma cell lines. | [5] |

Note: The high micromolar to millimolar concentrations of L-Eflornithine required to achieve a 50% reduction in cell viability are consistent with its cytostatic, rather than cytotoxic, mechanism of action at clinically relevant doses.[2][3]

Signaling Pathway of L-Eflornithine Action

L-Eflornithine exerts its anti-tumor effect by targeting the polyamine biosynthesis pathway, which is crucial for the growth and proliferation of neuroblastoma cells. The diagram below illustrates the mechanism of action.

Experimental Protocols

This section provides a detailed methodology for determining the IC50 of this compound in adherent neuroblastoma cell lines using a cell viability assay.

Materials

-

This compound (powder)

-

Neuroblastoma cell lines (e.g., BE(2)-C, SMS-KCNR, SH-SY5Y)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., MTT, XTT, or Calcein AM)

-

Solubilization solution (e.g., DMSO or SDS for MTT assay)

-

Microplate reader

-

Humidified incubator (37°C, 5% CO2)

-

Sterile pipette tips and tubes

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental workflow for IC50 determination.

Detailed Protocol

1. Cell Culture and Seeding:

-

Culture neuroblastoma cells in T-75 flasks with complete medium in a humidified incubator.

-

When cells reach 70-80% confluency, detach them using Trypsin-EDTA.

-

Neutralize trypsin with complete medium, centrifuge the cells, and resuspend the pellet in fresh medium.

-

Count the cells using a hemocytometer and determine cell viability (should be >95%).

-

Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

-

Incubate the plate for 24 hours to allow cells to attach.

2. This compound Preparation and Treatment:

-

Prepare a stock solution of this compound in sterile water or PBS. Due to its solubility, water is a suitable solvent.[6]

-

Perform serial dilutions of the stock solution in complete culture medium to obtain a range of concentrations (e.g., from 0.1 mM to 50 mM).

-

After 24 hours of cell attachment, carefully remove the medium from the wells.

-

Add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (medium with no drug).

-

Incubate the plate for 72 hours.

3. Cell Viability Assay (MTT Assay Example):

-

After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for another 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis and IC50 Determination:

-

Calculate the percentage of cell viability for each drug concentration using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-